N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1207049-94-2
VCID: VC4863387
InChI: InChI=1S/C17H17FN2O3/c1-23-14-8-6-12(7-9-14)10-19-16(21)17(22)20-11-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
SMILES: COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=CC=C2F
Molecular Formula: C17H17FN2O3
Molecular Weight: 316.332

N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide

CAS No.: 1207049-94-2

Cat. No.: VC4863387

Molecular Formula: C17H17FN2O3

Molecular Weight: 316.332

* For research use only. Not for human or veterinary use.

N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide - 1207049-94-2

Specification

CAS No. 1207049-94-2
Molecular Formula C17H17FN2O3
Molecular Weight 316.332
IUPAC Name N'-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]oxamide
Standard InChI InChI=1S/C17H17FN2O3/c1-23-14-8-6-12(7-9-14)10-19-16(21)17(22)20-11-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Standard InChI Key ZAPNIDKEDXALJC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=CC=C2F

Introduction

N1-(2-Fluorobenzyl)-N2-(4-Methoxybenzyl)oxalamide is a synthetic organic compound classified as an oxalamide derivative. Oxalamides are known for their versatile applications in medicinal chemistry, particularly as intermediates in drug synthesis and as scaffolds for bioactive molecules. The compound’s structure features two distinct benzyl groups: one substituted with a fluorine atom and the other with a methoxy group, connected through an oxalamide backbone.

Synthesis Pathway

The synthesis of N1-(2-Fluorobenzyl)-N2-(4-Methoxybenzyl)oxalamide typically involves the following steps:

  • Preparation of Fluorobenzyl Amine:

    • Starting with 2-fluorobenzaldehyde, reductive amination produces 2-fluorobenzylamine.

  • Preparation of Methoxybenzyl Amine:

    • Similarly, 4-methoxybenzaldehyde undergoes reductive amination to yield 4-methoxybenzylamine.

  • Oxalamide Formation:

    • Oxalyl chloride is reacted with the two amines under controlled conditions to form the desired oxalamide derivative.

Applications and Biological Relevance

Oxalamide derivatives, including N1-(2-Fluorobenzyl)-N2-(4-Methoxybenzyl)oxalamide, exhibit potential applications in medicinal chemistry due to their structural diversity and ability to modulate biological activity.

4.1 Antimicrobial Activity

  • Oxalamides are often explored for antimicrobial properties against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial protein interactions.

4.2 Anticancer Potential

  • Derivatives with fluorine substitutions are investigated for anticancer activity, leveraging fluorine's ability to enhance metabolic stability and binding affinity to target proteins.

4.3 Molecular Docking Studies

  • Computational studies suggest that such compounds may interact with enzymes or receptors involved in critical biological pathways, making them candidates for further pharmacological evaluation.

Analytical Characterization

The structural confirmation of N1-(2-Fluorobenzyl)-N2-(4-Methoxybenzyl)oxalamide can be achieved through:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR provide insights into the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups such as amides (C=O stretch ~1650 cm1^{-1}).

Limitations and Challenges

Despite its potential, challenges include:

  • Limited solubility in aqueous media, which may affect bioavailability.

  • Synthetic complexity requiring precise reaction conditions.

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